CRAC Channel Structural Differentiation vs. Generic Pyrazole Carboxamides
This compound features the 1-methyl-5-cyclopropyl pyrazole scaffold required for CRAC channel engagement as defined in the GlaxoSmithKline pyrazole carboxamide patent family [1]. The 4-phenyloxane-4-carboxamide side chain provides steric bulk distinct from the 2,6-difluorobenzamide group exemplified in lead CRAC inhibitors, potentially altering ORAI1/STIM1 interaction kinetics. Given that closely related 5-aryl pyrazole-3-carboxamides lacking this oxane moiety demonstrate CRAC IC50 values spanning from sub-micromolar to >10 μM, the specific oxane substitution offers a differentiated pharmacological fingerprint.
| Evidence Dimension | CRAC channel inhibitory activity |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature |
| Comparator Or Baseline | 5-aryl-1-methyl-1H-pyrazole-3-carboxamides: IC50 values ranging from <500 nM to >10 μM (patent class-level data) |
| Quantified Difference | Not quantifiable for this specific compound |
| Conditions | Human Jurkat T-cell ICRAC patch-clamp and FLIPR-based Ca²⁺ influx assays (patent disclosure) |
Why This Matters
The structural divergence from standard 2,6-difluorobenzamide CRAC inhibitors enables exploration of novel ORAI1 interaction modes, critical for IP diversification and selectivity optimization in drug discovery programs.
- [1] US8399436B2. N-pyrazolyl carboxamides as CRAC channel inhibitors. Glaxo Group Limited. View Source
